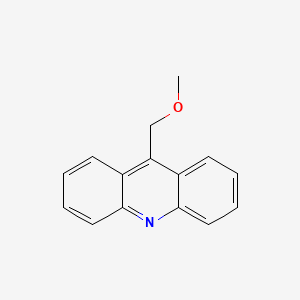![molecular formula C15H9NO4S B12923363 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid CAS No. 92461-32-0](/img/structure/B12923363.png)
2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid is an organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a benzoic acid group connected via a sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of phthalic anhydride with an appropriate thiol derivative under reflux conditions in the presence of a catalyst such as SiO2-tpy-Nb . The reaction is carried out in a solvent mixture of isopropanol and water, yielding the desired product with moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
科学的研究の応用
2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
- 4-((1,3-Dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate
Uniqueness
2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid is unique due to the presence of the sulfur atom linking the isoindoline-1,3-dione moiety and the benzoic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives .
特性
CAS番号 |
92461-32-0 |
|---|---|
分子式 |
C15H9NO4S |
分子量 |
299.3 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H9NO4S/c17-13-9-5-3-7-11(12(9)14(18)16-13)21-10-6-2-1-4-8(10)15(19)20/h1-7H,(H,19,20)(H,16,17,18) |
InChIキー |
ZMIQZMJLQSEOJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC3=C2C(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)





![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)



